molecular formula C11H9Br2N B595448 3,4-Dibromo-6,8-dimethylquinoline CAS No. 1210957-86-0

3,4-Dibromo-6,8-dimethylquinoline

Cat. No.: B595448
CAS No.: 1210957-86-0
M. Wt: 315.008
InChI Key: KXBRMEFQZKQITJ-UHFFFAOYSA-N
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Description

3,4-Dibromo-6,8-dimethylquinoline (CAS: 1208501-75-0) is a brominated and methylated quinoline derivative. Quinolines are heterocyclic aromatic compounds with a wide range of pharmacological and industrial applications, including anticancer, antimicrobial, and materials science uses . This compound features bromine atoms at the 3- and 4-positions and methyl groups at the 6- and 8-positions on the quinoline scaffold.

Properties

CAS No.

1210957-86-0

Molecular Formula

C11H9Br2N

Molecular Weight

315.008

IUPAC Name

3,4-dibromo-6,8-dimethylquinoline

InChI

InChI=1S/C11H9Br2N/c1-6-3-7(2)11-8(4-6)10(13)9(12)5-14-11/h3-5H,1-2H3

InChI Key

KXBRMEFQZKQITJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=C(C=N2)Br)Br)C

Synonyms

3,4-Dibromo-6,8-dimethylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The position and type of substituents significantly influence quinoline derivatives' reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Substituents Molecular Weight Key Properties
3,4-Dibromo-6,8-dimethylquinoline Br (3,4); Me (6,8) 349.01 (calc) Likely low solubility in polar solvents due to methyl groups; bromines enhance electrophilicity .
6,8-Dibromoquinoline Br (6,8) 306.94 High reactivity in Suzuki-Miyaura cross-coupling; planar structure with π-π stacking .
6,8-Dimethoxyquinoline OMe (6,8) 189.21 Improved solubility in polar solvents (e.g., DMSO); methoxy groups reduce electrophilicity .
3,6,8-Tribromoquinoline Br (3,6,8) 385.85 Enhanced halogen bonding potential; planar structure with weak π-π interactions .

Key Observations :

  • Bromine vs.
  • Methoxy vs. Methyl Groups: Methoxy substituents (e.g., in 6,8-dimethoxyquinoline) improve solubility in deuterated solvents like DMSO-d6, whereas methyl groups may lead to steric hindrance .

Challenges :

  • Regioselective bromination at the 3- and 4-positions is complicated by competing reactions at the 6- and 8-positions, which are typically more reactive .

Spectroscopic Characterization

Spectroscopic data (NMR, IR) provide insights into electronic environments and substituent effects:

Table 2: Comparative NMR Data
Compound 1H NMR Highlights (δ, ppm) Key Observations
6,8-Dimethoxyquinoline 3.85 (OCH3), 3.68 (OCH3); aromatic protons ~6.4–8.6 Methoxy groups shield adjacent protons .
8-Bromo-6-methoxyquinoline 4.10 (OCH3); aromatic protons ~7.1–8.9 Bromine deshields nearby protons .
3,4-Dibromo-6,8-dimethylquinoline Data not available in evidence Expected downfield shifts for H-2 and H-5 due to bromine electron withdrawal.

IR Trends :

  • Brominated quinolines show C-Br stretches ~500–600 cm⁻¹, while methoxy groups exhibit strong C-O stretches ~1200–1250 cm⁻¹ .

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